1-{4-[3-(4-methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}-2,2-diphenylethan-1-one
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Overview
Description
1-{4-[3-(4-methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}-2,2-diphenylethan-1-one is a complex organic compound that belongs to the class of triazolopyrimidines. This compound is characterized by its unique structure, which includes a triazole ring fused to a pyrimidine ring, a piperazine moiety, and a diphenyl ethanone group. The presence of these functional groups imparts significant biological and chemical properties to the compound, making it a subject of interest in various fields of scientific research.
Scientific Research Applications
1-{4-[3-(4-methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}-2,2-diphenylethan-1-one has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: The compound has shown potential as a biological probe for studying various biochemical pathways. It can be used to investigate the interactions between proteins and small molecules.
Medicine: The compound has been studied for its potential therapeutic applications, including its use as an anticancer, antiviral, and antimicrobial agent.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
Target of Action
Compounds with similar structures, such as [1,2,3]triazolo[4,5-d]pyrimidine derivatives, have been found to interact with various targets, including enzymes like lsd1 .
Mode of Action
It’s worth noting that similar compounds have shown to reversibly bind to their targets and directly affect protein levels . This interaction can inhibit certain cellular processes, such as cell proliferation and the progression of epithelial-mesenchymal transition (EMT) in certain cancer cell lines .
Biochemical Pathways
For instance, some [1,2,3]triazolo[4,5-d]pyrimidine derivatives have shown antitumor activities, suggesting they may affect pathways related to cell proliferation and growth .
Pharmacokinetics
In silico pharmacokinetic studies have been conducted on similar compounds, such as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine derivatives . These studies can provide valuable insights into the potential bioavailability and pharmacokinetic properties of the compound.
Result of Action
Similar compounds have shown to exhibit good antitumor activities against certain cancer cell lines . This suggests that the compound may have potential therapeutic applications in oncology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{4-[3-(4-methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}-2,2-diphenylethan-1-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Triazolopyrimidine Core: The triazolopyrimidine core can be synthesized by the cyclization of appropriate precursors under specific conditions. For example, a reaction between 3-(p-tolyl)-1H-1,2,3-triazole and a suitable pyrimidine derivative in the presence of a catalyst can yield the desired triazolopyrimidine core.
Introduction of the Piperazine Moiety: The piperazine moiety can be introduced through a nucleophilic substitution reaction. The triazolopyrimidine core can be reacted with a piperazine derivative under basic conditions to form the desired intermediate.
Attachment of the Diphenyl Ethanone Group: The final step involves the attachment of the diphenyl ethanone group to the intermediate. This can be achieved through a Friedel-Crafts acylation reaction, where the intermediate is reacted with benzoyl chloride in the presence of a Lewis acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to produce the compound on a large scale.
Chemical Reactions Analysis
Types of Reactions
1-{4-[3-(4-methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}-2,2-diphenylethan-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or nucleophiles like sodium azide (NaN3).
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Comparison with Similar Compounds
Similar Compounds
1,2,3-Triazole Derivatives: These compounds share the triazole ring structure and have similar biological activities.
Pyrimidine Derivatives: Compounds with a pyrimidine ring also exhibit similar chemical and biological properties.
Piperazine Derivatives: These compounds have a piperazine moiety and are used in various therapeutic applications.
Uniqueness
The uniqueness of 1-{4-[3-(4-methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}-2,2-diphenylethan-1-one lies in its combination of functional groups, which imparts a distinct set of chemical and biological properties. This makes it a valuable compound for research and development in multiple fields.
Properties
IUPAC Name |
1-[4-[3-(4-methylphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]-2,2-diphenylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H27N7O/c1-21-12-14-24(15-13-21)36-28-26(32-33-36)27(30-20-31-28)34-16-18-35(19-17-34)29(37)25(22-8-4-2-5-9-22)23-10-6-3-7-11-23/h2-15,20,25H,16-19H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPBJULJRXGNPRL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=C(C(=NC=N3)N4CCN(CC4)C(=O)C(C5=CC=CC=C5)C6=CC=CC=C6)N=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H27N7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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